molecular formula C8H18N2O B1311247 (2S,3S)-2-amino-N,N,3-trimethylpentanamide CAS No. 192821-39-9

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Cat. No.: B1311247
CAS No.: 192821-39-9
M. Wt: 158.24 g/mol
InChI Key: BBURRWZXFUJMSZ-BQBZGAKWSA-N
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Description

(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both amino and amide functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired chiral compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and environmentally friendly solvents is preferred to ensure sustainability and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-N,N,3-trimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

(2S,3S)-2-amino-N,N,3-trimethylpentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-N,N,3-trimethylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-amino-N,N,3-trimethylpentanamide: This compound has a different stereochemistry, which can lead to different chemical and biological properties.

    (2R,3S)-2-amino-N,N,3-trimethylpentanamide: Another stereoisomer with distinct properties compared to the (2S,3S) form.

Uniqueness

The (2S,3S) stereochemistry of (2S,3S)-2-amino-N,N,3-trimethylpentanamide is unique in its specific interactions with biological targets, which can result in different pharmacological effects compared to its stereoisomers. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2-amino-N,N,3-trimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBURRWZXFUJMSZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266817
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192821-39-9
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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